3-Chloro-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde
Overview
Description
3-Chloro-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde is a useful research compound. Its molecular formula is C14H18ClNO2 and its molecular weight is 267.75 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
3-Chloro-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, which in turn affects various cellular processes. For instance, the compound may inhibit certain enzymes involved in the detoxification pathways, leading to an accumulation of reactive oxygen species and subsequent cellular damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to significant changes in cellular metabolism and function, including alterations in energy production and oxidative stress responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. High doses can result in severe toxicity, including liver and kidney damage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments. For instance, the compound may be transported into the mitochondria, where it can affect energy production and oxidative stress responses.
Subcellular Localization
This compound is localized in various subcellular compartments, including the mitochondria and endoplasmic reticulum . Its activity and function are influenced by its subcellular localization, which is often directed by targeting signals or post-translational modifications. For example, the compound’s presence in the mitochondria can lead to changes in mitochondrial function and energy production.
Properties
IUPAC Name |
3-chloro-4-(2-piperidin-1-ylethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-13-10-12(11-17)4-5-14(13)18-9-8-16-6-2-1-3-7-16/h4-5,10-11H,1-3,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLFWRSATDFLGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=C(C=C(C=C2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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